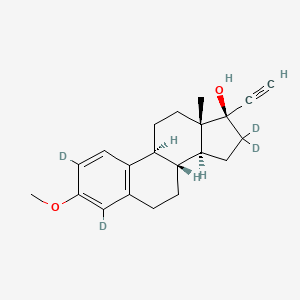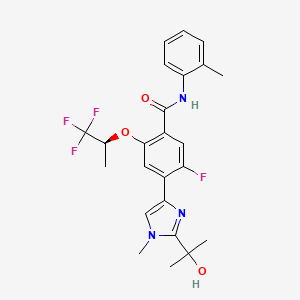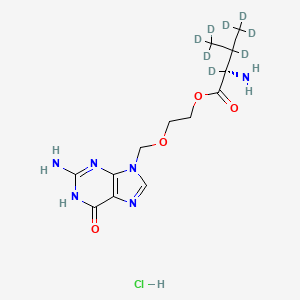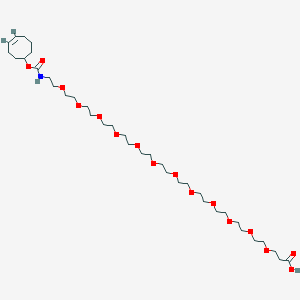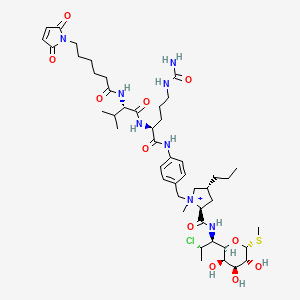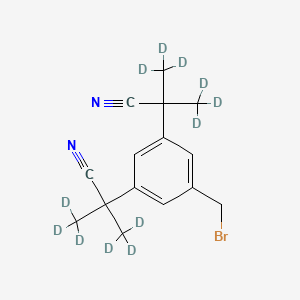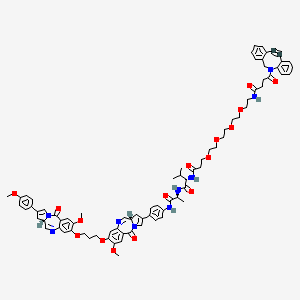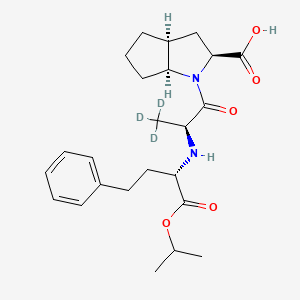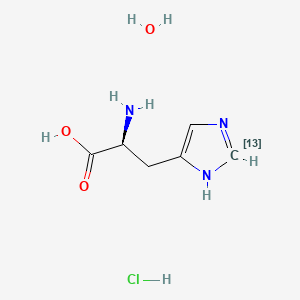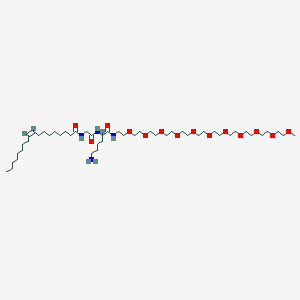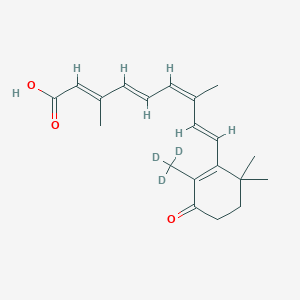
9-cis-4-Oxoretinoic acid-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-cis-4-Oxoretinoic acid-d3 is a synthetic derivative of retinoic acid, specifically designed for use in scientific research. It is a labeled compound, meaning it contains deuterium atoms (denoted by “d3”), which are isotopes of hydrogen. This labeling is useful in various analytical techniques, such as mass spectrometry, to trace and study the compound’s behavior in biological systems.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-cis-4-Oxoretinoic acid-d3 typically involves the modification of 9-cis-retinoic acid. The process includes the introduction of an oxo group at the 4th position on the cyclohexenyl ring and the incorporation of deuterium atoms. The reaction conditions often require the use of specific catalysts and solvents to ensure the selective introduction of these functional groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to achieve the desired product quality.
化学反応の分析
Types of Reactions: 9-cis-4-Oxoretinoic acid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group.
Substitution: The compound can participate in substitution reactions where the oxo group or other functional groups are replaced by different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
9-cis-4-Oxoretinoic acid-d3 is widely used in scientific research due to its stability and traceability. Some key applications include:
Chemistry: Used as a reference standard in analytical chemistry for studying retinoid metabolism and degradation.
Biology: Employed in cell culture studies to investigate the effects of retinoids on cell differentiation and proliferation.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of retinoids in the body.
Industry: Applied in the development of new retinoid-based drugs and cosmetic products.
作用機序
The mechanism of action of 9-cis-4-Oxoretinoic acid-d3 involves its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors are nuclear transcription factors that regulate gene expression. Upon binding to these receptors, this compound modulates the transcription of genes involved in cell growth, differentiation, and apoptosis. This regulation is crucial for various physiological processes, including embryonic development and immune response .
類似化合物との比較
9-cis-Retinoic acid: The parent compound, which lacks the oxo group at the 4th position.
All-trans-Retinoic acid: Another isomer of retinoic acid with different biological activity.
13-cis-Retinoic acid: An isomer used in the treatment of acne and certain cancers.
Uniqueness: 9-cis-4-Oxoretinoic acid-d3 is unique due to its specific structural modifications, which enhance its stability and traceability in research applications. The presence of deuterium atoms allows for precise tracking in metabolic studies, making it a valuable tool in both basic and applied sciences .
特性
分子式 |
C20H26O3 |
|---|---|
分子量 |
317.4 g/mol |
IUPAC名 |
(2E,4E,6Z,8E)-9-[6,6-dimethyl-3-oxo-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7-,15-13+/i3D3 |
InChIキー |
GGCUJPCCTQNTJF-YVCXFFPKSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=C(C(CCC1=O)(C)C)/C=C/C(=C\C=C\C(=C\C(=O)O)\C)/C |
正規SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


